molecular formula C21H27N3O2 B2811425 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 694476-77-2

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2811425
CAS No.: 694476-77-2
M. Wt: 353.466
InChI Key: MWHHSVGFAZLXDB-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound offered for non-human research purposes. It belongs to a class of synthetic molecules featuring a piperazine core linked to an arylacetamide structure. Compounds with this piperazine-acetamide scaffold are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . Piperazine derivatives are a prevalent pharmacophore in drug discovery, known for their ability to interact with a variety of biological targets . Specifically, structurally related acetamide-piperazine hybrids have been synthesized and evaluated for various research applications, including the study of antimicrobial and anticancer properties in vitro . The presence of the 3,4-dimethylphenyl and 4-methoxyphenyl substituents on this particular molecular framework may influence its binding affinity and selectivity, making it a candidate for exploring structure-activity relationships in new therapeutic areas. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-7-19(14-17(16)2)24-12-10-23(11-13-24)15-21(25)22-18-5-8-20(26-3)9-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHHSVGFAZLXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm. This suggests that the compound may interact with its targets by binding to these receptors, leading to changes in cellular signaling.

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions. Therefore, it can be inferred that this compound may influence the biochemical pathways associated with these conditions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating groups (e.g., 4-methoxyphenyl in ) may exhibit enhanced solubility compared to electron-withdrawing substituents (e.g., nitro in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis typically involves coupling a substituted piperazine derivative (e.g., 4-(3,4-dimethylphenyl)piperazine) with an acetamide precursor via nucleophilic substitution or amide bond formation. Key steps include:

  • Step 1 : Activation of the carboxylic acid group using coupling agents like EDCI/HOBt .
  • Step 2 : Reaction under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours to minimize side reactions .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact purity (>95%) and yield (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), methoxyphenyl (δ 3.8 ppm for -OCH₃), and acetamide carbonyl (δ 168–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Methodology :

  • Comparative Assays : Use standardized in vitro models (e.g., HEK-293 cells expressing serotonin/dopamine receptors) to test receptor binding affinity (Ki) under identical conditions .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to correlate substituent effects (e.g., 3,4-dimethyl vs. 4-fluorophenyl) with target selectivity .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers caused by assay variability (e.g., EC₅₀ differences in cAMP assays) .

Q. What computational strategies are recommended for studying interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS to assess stability of the piperazine-amide moiety in the 5-HT₁A receptor pocket .
  • QSAR Modeling : Train models on datasets (n > 50 analogs) using descriptors like logP, polar surface area, and Hammett constants to predict activity cliffs .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How does modifying substituents on the piperazine ring affect pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and test in receptor-binding assays (Table 1) .
  • Table 1 : Representative SAR Data
Substituent5-HT₁A Ki (nM)D₂ Ki (nM)Selectivity Ratio (5-HT₁A/D₂)
3,4-diCH₃12 ± 1.5450 ± 3037.5
4-F8 ± 0.9320 ± 2540.0
4-OCH₃25 ± 2.1600 ± 4524.0
  • Key Insight : Electron-withdrawing groups enhance 5-HT₁A affinity but reduce D₂ selectivity, suggesting trade-offs in neuropsychiatric drug design .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries to avoid misassignment .
  • Contradiction Resolution : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to map reaction parameter spaces (temperature, solvent, catalyst) for yield maximization .

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